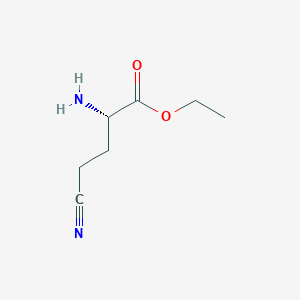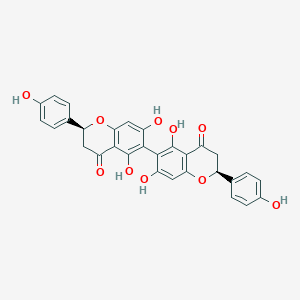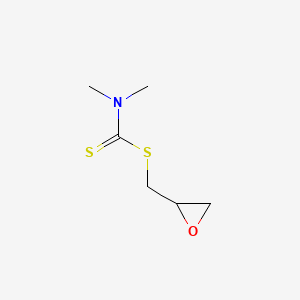
4-Chloro-2,6-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dimethylbenzoyl chloride can be synthesized through the chlorination of 2,6-dimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The process is carried out under reflux conditions, where the 2,6-dimethylbenzoic acid reacts with thionyl chloride to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,6-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the 4-chloro-2,6-dimethylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form corresponding amides or esters.
Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Aromatic Ketones: Formed through Friedel-Crafts acylation reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethylbenzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. In Friedel-Crafts acylation, the compound reacts with aromatic rings to form acylated products. The reaction mechanism involves the generation of a highly electrophilic acylium ion, which then attacks the aromatic ring to form a sigma complex. Subsequent deprotonation yields the final acylated product .
Comparación Con Compuestos Similares
2,6-Dimethylbenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain acylation reactions.
4-Chloro-3,5-dimethylbenzoyl chloride: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 4-Chloro-2,6-dimethylbenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups enhances its utility in various synthetic applications .
Propiedades
Número CAS |
85374-64-7 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
4-chloro-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3 |
Clave InChI |
AOGAFBUEYBRUNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)



![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)





